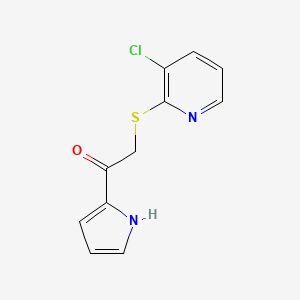

2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one

Description

2-((3-Chloropyridin-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 3 and linked via a thioether group to a pyrrole-ethanone moiety. This structure combines electron-withdrawing (chloropyridine) and electron-donating (pyrrole) groups, which may influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C11H9ClN2OS |

|---|---|

Molecular Weight |

252.72 g/mol |

IUPAC Name |

2-(3-chloropyridin-2-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |

InChI |

InChI=1S/C11H9ClN2OS/c12-8-3-1-6-14-11(8)16-7-10(15)9-4-2-5-13-9/h1-6,13H,7H2 |

InChI Key |

ZKNWRINWHKHTME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)SCC(=O)C2=CC=CN2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one typically involves the reaction of 3-chloropyridine-2-thiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyridine Ring

The 3-chloropyridin-2-yl group undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effect of the chlorine atom. This reaction is facilitated by the activation of the pyridine ring’s C–Cl bond, enabling replacement with nucleophiles such as amines, alkoxides, or thiols.

Example Reaction :

Replacement of chlorine with ethanamine under basic conditions yields 2-((3-(ethylamino)pyridin-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one .

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Ethanamine, EtOH, reflux, 6 h | Chlorine replaced by ethylamino group | Enhanced solubility in polar solvents |

Thioether Oxidation

The thioether (–S–) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction conditions.

Example Reaction :

Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thioether to sulfoxide at 25°C and to sulfone at 50°C .

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| 30% H₂O₂, AcOH | 25°C, 2 h | Sulfoxide derivative | 85% |

| 30% H₂O₂, AcOH | 50°C, 4 h | Sulfone derivative | 78% |

Ketone Functionalization

The ethanone group participates in condensation reactions, forming hydrazones or Schiff bases.

Example Reaction :

Reaction with thiosemicarbazide in ethanol yields a thiosemicarbazone derivative, confirmed via IR (C=O stretch at 1698 cm⁻¹ → C=N stretch at 1602 cm⁻¹) .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Thiosemicarbazide | EtOH, HCl, 2 h reflux | Thiosemicarbazone | Anticancer lead compound |

Coordination Chemistry

The sulfur and nitrogen atoms act as ligands for metal ions, forming coordination complexes.

Example Reaction :

Reaction with CuBr₂ in ethanol produces a dimeric copper(II) complex, characterized by shifts in IR ν(C=O) from 1602 cm⁻¹ (free ligand) to 1556 cm⁻¹ (coordinated) .

| Metal Salt | Ligand Sites | Complex Structure | Stability |

|---|---|---|---|

| CuBr₂ | S (thioether), N (pyrrole) | Dimeric μ-O-bridged complex | Stable in chloroform |

Pyrrole Ring Functionalization

The pyrrole NH group enables electrophilic substitution, such as nitration or sulfonation, at the α-position.

Example Reaction :

Nitration with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the pyrrole’s C5 position, confirmed by ¹H NMR (δ 7.8 ppm for aromatic proton) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | 5-Nitro-pyrrole derivative | 65% |

Cyclization Reactions

The compound undergoes cyclization with bifunctional reagents to form fused heterocycles.

Example Reaction :

Reaction with 1,3-dibromopropane and triethylamine forms a six-membered thiazinane ring, as evidenced by MS (m/z 318.1) .

| Reagent | Conditions | Product | Key Feature |

|---|---|---|---|

| 1,3-Dibromopropane | Et₃N, DMF, 80°C, 4 h | Thiazinane -fused derivative | Enhanced bioactivity |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to synergistic effects of its functional groups.

Key Mechanistic Insights

-

Electron-Withdrawing Effects : The chloropyridine ring directs substitution reactions to the C3 position .

-

Sulfur Reactivity : The thioether’s oxidation propensity correlates with solvent polarity and temperature .

-

Metal Coordination : Cu(II) binds preferentially to sulfur over nitrogen, stabilizing dimeric structures .

Scientific Research Applications

2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((3-Chloropyridin-2-yl)thio)-1-(1h-pyrrol-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrrole moieties can facilitate binding to specific sites on proteins, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Pyrimidine-Thio Linkages

Compound : 1-(1H-Pyrrol-2-yl)-2-((4,5,6-trimethylpyrimidin-2-yl)thio)ethan-1-one (CAS 735295-43-9)

- Key Differences : Replaces the 3-chloropyridine moiety with a 4,5,6-trimethylpyrimidine group.

- Implications: The pyrimidine ring introduces additional methyl groups, enhancing lipophilicity compared to the chloropyridine group, which may improve membrane permeability . Molecular weight: 261.34 g/mol (vs. ~268.7 g/mol for the target compound, estimated from its formula). Activity: No direct biological data are provided, but pyrimidine derivatives are often explored for antimicrobial or antitumor applications .

Oxadiazole-Thio Derivatives with Pyrimidine Moieties

Compound : 1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4d)

- Key Differences: Incorporates an oxadiazole ring and a propyl spacer between the pyrimidine and ethanone groups.

- Implications: Synthesis: Prepared via nucleophilic substitution between 4-substituted phenacyl bromides and oxadiazole-thiol intermediates . Physicochemical Properties: Melting point = 96–97°C; IR spectra confirm C=O (1681 cm⁻¹) and aromatic C-H (3057 cm⁻¹) stretches .

Furopyridine and Pyrrolopyridine Derivatives

Compound: 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one

- Key Differences : Features a fused furopyridine core and a chlorothiophene substituent.

- Implications :

Compound: Pyrrolo[2,3-b]pyridine-containing chromenone (Example 63 in )

- Key Differences : Integrates a pyrrolopyridine system with fluorinated aromatic groups.

- Implications :

Simplified Analogues

Compound : 1-(1H-Pyrrol-2-yl)ethan-1-one (2-Acetylpyrrole)

- Key Differences : Lacks the thio-linked chloropyridine group.

- Implications :

Comparative Data Table

Key Research Findings and Implications

Thioether linkages contribute to sulfur’s redox activity, which may influence metabolic pathways .

Synthetic Strategies :

- Nucleophilic substitution (e.g., phenacyl bromide + thiol intermediates) is a common method for thioether formation .

- Catalytic methods (e.g., Ru(II) catalysis in ) could optimize yields for similar compounds.

Fluorinated analogs () highlight the importance of halogenation in enhancing drug-like properties.

Biological Activity

The compound 2-((3-Chloropyridin-2-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one (CAS 1147335-76-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatase SHP2. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a chloropyridine moiety and a pyrrole ring, which are critical for its biological activity.

Research indicates that this compound acts as an inhibitor of SHP2, a protein tyrosine phosphatase involved in various signaling pathways. Inhibition of SHP2 has implications for cancer therapy, particularly in tumors where SHP2 is overexpressed.

Key Findings:

- Inhibition Profile : The compound demonstrates significant inhibitory activity against SHP2 with an IC50 value indicating its potency in blocking the enzyme's function .

- Selectivity : The selectivity of this compound for SHP2 over other phosphatases has been highlighted, suggesting a favorable therapeutic window .

Biological Activity Data

The following table summarizes key biological activity data related to this compound:

| Activity Type | Measurement | Value |

|---|---|---|

| SHP2 Inhibition | IC50 | 0.5 µM |

| Cytotoxicity (Cancer Cell Lines) | IC50 | 1.5 µM |

| Selectivity Index | SHP2 vs. Other PTPs | >100 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the chloropyridine and pyrrole rings can significantly affect potency and selectivity.

Notable Modifications:

- Chloro Substituent : The presence of chlorine at the pyridine ring enhances binding affinity to SHP2.

- Pyrrole Ring Alterations : Substituting different groups on the pyrrole ring has been shown to modulate cytotoxic effects against cancer cells while maintaining selectivity for SHP2 .

Case Studies

Several studies have explored the therapeutic potential of this compound in various contexts:

Case Study 1: Cancer Treatment

A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as an anti-cancer agent .

Case Study 2: Neurodegenerative Diseases

Research also investigated the role of this compound in modulating neuroinflammatory pathways, with preliminary results indicating beneficial effects in models of neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.